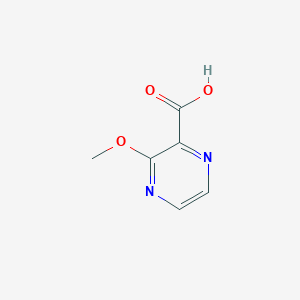3-Methoxypyrazine-2-carboxylic acid
CAS No.: 40155-47-3
Cat. No.: VC2541183
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40155-47-3 |
|---|---|
| Molecular Formula | C6H6N2O3 |
| Molecular Weight | 154.12 g/mol |
| IUPAC Name | 3-methoxypyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10) |
| Standard InChI Key | HIQNMBCMDBUWJV-UHFFFAOYSA-N |
| SMILES | COC1=NC=CN=C1C(=O)O |
| Canonical SMILES | COC1=NC=CN=C1C(=O)O |
Introduction
Chemical Structure and Properties
3-Methoxypyrazine-2-carboxylic acid belongs to the class of substituted pyrazines, which are nitrogen-containing heterocyclic compounds. Its molecular formula is C6H6N2O3 with a molecular weight that places it in the small-molecule category, making it potentially valuable for drug development due to favorable pharmacokinetic properties.
The compound features three key functional groups:
-
A pyrazine ring (six-membered heterocycle with two nitrogen atoms)
-
A methoxy group (-OCH3) at the 3-position
-
A carboxylic acid group (-COOH) at the 2-position
This structural arrangement confers specific chemical properties that distinguish it from related compounds such as 3-ethoxypyrazine-2-carboxylic acid, which contains an ethoxy group instead of a methoxy group at the 3-position.
Biological Activity and Applications
3-Methoxypyrazine-2-carboxylic acid has demonstrated significant biological activities that position it as a compound of interest in multiple research areas.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent, particularly in research related to tuberculosis treatment. Research indicates that pyrazine carboxylic acid derivatives, including 3-methoxypyrazine-2-carboxylic acid, may exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Research Applications
3-Methoxypyrazine-2-carboxylic acid has applications across several research domains:
-
Antibiotic and antiviral research
-
Fluorescent probe development and cellular staining
These applications highlight the versatility of this compound in both basic and applied research settings.
Mechanism of Action Studies
Understanding the mechanism of action of 3-methoxypyrazine-2-carboxylic acid is crucial for developing its applications. Recent research into similar pyrazine derivatives provides insights into potential mechanisms.
Structure-Activity Relationship
Studies suggest that modifications to the pyrazine ring, particularly at the 3 and 5 positions, can significantly enhance antimicrobial activity. Specifically, alkylamino-group substitutions at these positions have demonstrated 5 to 10-fold greater potency compared to pyrazinoic acid in some analogs .
Comparative Analysis with Related Compounds
Understanding the relationship between 3-methoxypyrazine-2-carboxylic acid and similar compounds provides valuable context for its properties and potential applications.
Comparison with 3-Ethoxypyrazine-2-carboxylic acid
While 3-ethoxypyrazine-2-carboxylic acid features an ethoxy group at the 3-position, 3-methoxypyrazine-2-carboxylic acid contains a methoxy group. This subtle difference affects several properties:
| Property | 3-Methoxypyrazine-2-carboxylic acid | 3-Ethoxypyrazine-2-carboxylic acid |
|---|---|---|
| Molecular Weight | Lower | Higher (168.15 g/mol) |
| Lipophilicity | Lower | Higher due to additional carbon in ethoxy group |
| Hydrogen Bonding | Similar carboxylic acid contribution | Similar carboxylic acid contribution |
| Biological Target Affinity | May differ due to steric considerations | May have different binding profiles |
Structural Features Affecting Activity
The position and nature of substituents on the pyrazine ring significantly influence the biological activity of these compounds:
-
The electron-donating methoxy group at position 3 affects the electronic distribution across the pyrazine ring
-
The carboxylic acid at position 2 provides hydrogen bond donor/acceptor capabilities important for target binding
-
The methoxy group's size and electronic properties differ from ethoxy or other substituents, potentially affecting binding pocket accommodation
Spectroscopic Characterization
Proper characterization of 3-methoxypyrazine-2-carboxylic acid is essential for confirming its identity and purity in research applications.
Key Spectroscopic Features
While specific spectroscopic data for 3-methoxypyrazine-2-carboxylic acid is limited in the available literature, typical characterization methods would include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and position of the methoxy group and carboxylic acid
-
Fourier Transform Infrared (FT-IR) spectroscopy to identify characteristic absorption bands for the carboxylic acid (~1700 cm⁻¹) and methoxy groups
-
Mass spectrometry to confirm the molecular weight and fragmentation pattern
Crystallographic Studies
X-ray crystallography provides valuable information about the three-dimensional structure of compounds like 3-methoxypyrazine-2-carboxylic acid, including:
-
Bond lengths and angles
-
Intermolecular hydrogen bonding patterns
-
Crystal packing arrangements
Such data is crucial for understanding structure-activity relationships and designing derivatives with improved properties.
Future Research Directions
The potential of 3-methoxypyrazine-2-carboxylic acid in various applications suggests several promising avenues for future research.
Antimicrobial Development
Further development of 3-methoxypyrazine-2-carboxylic acid and its derivatives could lead to next-generation antimicrobial compounds, particularly for treating drug-resistant tuberculosis. The structure-activity relationships established through current research provide a foundation for rational design of more potent analogs .
Mechanism Studies
Additional investigation into the precise mechanism of action of 3-methoxypyrazine-2-carboxylic acid would enhance understanding of its biological effects and guide optimization efforts. Particularly valuable would be studies examining:
-
Protein binding interactions
-
Cellular uptake and distribution
-
Metabolic stability and transformation
Expanded Applications
The fluorescent properties and pharmaceutical potential of 3-methoxypyrazine-2-carboxylic acid suggest possible applications beyond antimicrobial research, including:
-
Development as cellular imaging agents
-
Exploration of activity against other pathogens
-
Investigation of potential anticancer properties, as has been observed with related compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume